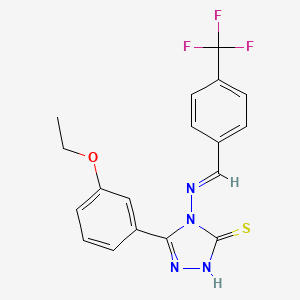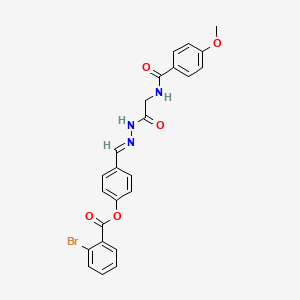
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: Starting with a suitable indole derivative, bromination can be carried out to introduce the bromo group at the desired position.
Formation of the Thiazolidinone Ring: The indolinone intermediate can then be reacted with a thioamide and an appropriate aldehyde or ketone to form the thiazolidinone ring.
Final Coupling: The final step involves coupling the indolinone and thiazolidinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.
Reduction: Reduction reactions can be carried out to modify the indolinone or thiazolidinone rings.
Substitution: The bromo group in the indolinone ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromo position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties and be studied for its potential therapeutic applications.
Medicine
In medicine, compounds like this are investigated for their potential as drug candidates. They may interact with specific biological targets to exert therapeutic effects.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, it may interact with enzymes, receptors, or other molecular targets to modulate biological pathways. For example, it might inhibit a specific enzyme involved in a disease process or bind to a receptor to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: A similar compound with a different substituent at the indolinone ring.
3-(1-Phenylethyl)-2-thioxothiazolidin-4-one: Lacks the indolinone moiety but shares the thiazolidinone core.
Uniqueness
The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
617698-18-7 |
|---|---|
Fórmula molecular |
C21H17BrN2O2S2 |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S2/c1-3-23-16-10-9-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b18-17- |
Clave InChI |
PWJFXGNOHIFFTR-ZCXUNETKSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027625.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)


![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12027640.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12027649.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027671.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)
![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027709.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12027717.png)
